molecular formula C26H30N6O4 B3408892 8-(4-benzylpiperazin-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 887200-41-1

8-(4-benzylpiperazin-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B3408892
CAS No.: 887200-41-1
M. Wt: 490.6 g/mol
InChI Key: KITQFTYVODAWMK-UHFFFAOYSA-N
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Description

8-(4-benzylpiperazin-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H30N6O4 and its molecular weight is 490.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(4-benzylpiperazin-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-benzylpiperazin-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-(4-benzylpiperazin-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O4/c1-29-23-22(24(34)28-26(29)35)32(17-20(33)18-36-21-10-6-3-7-11-21)25(27-23)31-14-12-30(13-15-31)16-19-8-4-2-5-9-19/h2-11,20,33H,12-18H2,1H3,(H,28,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITQFTYVODAWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CC(COC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 8-(4-benzylpiperazin-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione , a derivative of purine, has gained attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C20H24N4O3\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_3

This compound features a purine core substituted with a benzylpiperazine and a phenoxypropyl group, contributing to its unique pharmacological profile.

Research indicates that this compound exhibits high affinity for adenosine receptors , particularly the A2A subtype. Adenosine receptors are involved in various physiological processes, including neurotransmission and immune response modulation. The interaction with these receptors may lead to various biological effects, such as:

  • Neuroprotective effects : By modulating adenosine signaling, the compound may protect neurons from damage during ischemic events.
  • Anti-inflammatory properties : The inhibition of pro-inflammatory cytokines through adenosine receptor activation has been documented.

Biological Activity Data

Biological ActivityMechanismReference
NeuroprotectionA2A receptor modulation
Anti-inflammatoryCytokine inhibition
AntiproliferativeCell cycle arrest

Case Studies

  • Neuroprotection in Animal Models : A study demonstrated that administration of the compound in rodent models of stroke significantly reduced neuronal death and improved functional recovery. The mechanism was attributed to enhanced adenosine signaling pathways that mitigate excitotoxicity.
  • Anti-inflammatory Effects : In a murine model of autoimmune disease, treatment with the compound resulted in decreased levels of inflammatory markers and improved clinical scores. This suggests potential therapeutic applications in diseases characterized by excessive inflammation.
  • Antiproliferative Activity : In vitro studies showed that the compound inhibited the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involved induction of apoptosis and cell cycle arrest at the G1 phase.

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of this compound to enhance its efficacy and reduce side effects. Modifications to its structure have shown promise in increasing bioavailability and selectivity towards specific receptor subtypes.

Scientific Research Applications

This compound primarily acts as an adenosine A2A receptor antagonist , which has implications in various therapeutic areas, including neuroprotection, cardioprotection, and anti-inflammatory effects. The A2A receptor plays a crucial role in modulating neurotransmitter release and can influence conditions such as Parkinson's disease and schizophrenia.

Neurological Disorders

Research indicates that antagonists of the A2A receptor can provide neuroprotective effects. In models of Parkinson’s disease, compounds like 8-(4-benzylpiperazin-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione have shown promise in improving motor function and reducing neuroinflammation.

Cardiovascular Health

The compound's ability to modulate vascular tone through A2A receptor antagonism suggests potential applications in treating heart failure and other cardiovascular conditions. By inhibiting the vasodilatory effects of adenosine, it may help maintain blood pressure during stress.

Cancer Therapy

Studies have explored the use of A2A antagonists in cancer therapy, particularly in enhancing the efficacy of chemotherapy. The antagonism can lead to improved immune response against tumors by preventing the immunosuppressive effects mediated by adenosine.

Case Studies and Research Findings

Study ReferenceFindingsApplication
Demonstrated enhanced motor function in Parkinson’s models with A2A antagonistsNeurological Disorders
Showed reduced tumor growth in combination with chemotherapyCancer Therapy
Indicated improved cardiac function under stress conditionsCardiovascular Health

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(4-benzylpiperazin-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 2
Reactant of Route 2
8-(4-benzylpiperazin-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.